4-methyl-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including structures similar to "4-methyl-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide", involves complex organic synthesis techniques. For instance, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives were synthesized in high yields through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, showcasing the diversity of synthetic routes for such compounds (Sabbaghan & Hossaini, 2012).
Molecular Structure Analysis
The molecular structure of benzamide derivatives plays a crucial role in their chemical properties and biological activities. Studies on the crystal structure of related compounds reveal how the arrangement of atoms and functional groups impacts their chemical reactivity and interaction with biological targets. For example, structural studies on bio-active compounds provide insights into the arrangement of molecules and the significance of specific bonds within these structures (Chopra & Schwalbe, 1991).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, contributing to their wide range of applications in medicinal chemistry. The synthesis of N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-[carboxy-14C]benzamide, a potent δ opioid receptor agonist, showcases the complexity and the potential therapeutic applications of these compounds (Gawell, 2003).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in drug formulation. The crystalline structure of these compounds, for example, can influence their stability, solubility, and bioavailability. Studies on compounds like methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate provide valuable information on their physical properties (Kranjc et al., 2012).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including their reactivity, stability, and interaction with biological molecules, are critical for their medicinal applications. The synthesis and molecular docking study of new benzamide derivatives as possible therapeutic agents for Alzheimer’s disease highlight the importance of understanding these compounds' chemical properties (Hussain et al., 2016).
properties
IUPAC Name |
4-methyl-N-[2-(3-oxo-1H-isoindol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-6-8-14(9-7-13)17(21)19-10-11-20-12-15-4-2-3-5-16(15)18(20)22/h2-9H,10-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYLVYNFPLBPOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2CC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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